molecular formula C12H19NO3S B1597098 1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane CAS No. 849924-92-1

1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane

Cat. No. B1597098
M. Wt: 257.35 g/mol
InChI Key: PXCLVBLJRPLSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane” is a chemical compound with the molecular formula C12H19NO3S and a molecular weight of 257.35 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(C1=CC=C(C=C1)S(=O)(=O)C)NCCOC . This indicates that the molecule consists of a benzene ring with a methylsulfonyl group attached, and a methoxyethylamino group attached to the same carbon atom.

Scientific Research Applications

Chemical Synthesis and Reaction Studies

Research on compounds structurally related to 1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane highlights their role in various chemical synthesis and reaction studies. For instance, the study by Cherbuliez et al. (1967) demonstrates the reaction of amino-ethanes with o-methoxycarbonylphenyl isothiocyanate, leading to the formation of tetrahydroquinazolin-4-ones, which are significant in the development of pharmaceuticals and materials science (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).

Enzyme Substrate and Inhibition Studies

The synthesis and investigation of 2-(methylthio)ethanesulfonate analogues by Gunsalus et al. (1978) explored their activity as substrates for methyl-coenzyme M reductase, an essential enzyme in the metabolism of Methanobacterium thermoautotrophicum. This research contributes to our understanding of microbial metabolic pathways and their potential applications in biotechnology and environmental science (Gunsalus, Romesser, & Wolfe, 1978).

Environmental Chemistry and Microbiology

A study by Yim et al. (2008) on the reductive dechlorination of methoxychlor and DDT by the human intestinal bacterium Eubacterium limosum underlines the environmental and health implications of chemical degradation by gut microbiota. This research provides insights into the metabolic fate of persistent organic pollutants within the human body and their potential impacts on health (Yim, Seo, Kang, Ahn, & Hur, 2008).

Photopolymerization and Material Science

Guillaneuf et al. (2010) discussed the development of a new alkoxyamine bearing a chromophore group, which acts as a photoiniferter in nitroxide-mediated photopolymerization. This research is pivotal for advancing materials science, particularly in creating polymers with specific properties for industrial applications (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Safety And Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. It’s intended for research use only and not for diagnostic or therapeutic use .

Future Directions

The future directions for this compound would likely depend on the results of ongoing research. As it’s used in proteomics research , it may play a role in the study of proteins and their functions.

properties

IUPAC Name

N-(2-methoxyethyl)-1-(4-methylsulfonylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-10(13-8-9-16-2)11-4-6-12(7-5-11)17(3,14)15/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCLVBLJRPLSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375559
Record name 1-[4-(Methanesulfonyl)phenyl]-N-(2-methoxyethyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane

CAS RN

849924-92-1
Record name 1-[4-(Methanesulfonyl)phenyl]-N-(2-methoxyethyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Methoxyethyl)-N-{1-[4-(methylsulfonyl)phenyl]ethyl}amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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